molecular formula C10H14OS B12560511 {[(Ethylsulfanyl)methoxy]methyl}benzene CAS No. 169172-96-7

{[(Ethylsulfanyl)methoxy]methyl}benzene

Cat. No.: B12560511
CAS No.: 169172-96-7
M. Wt: 182.28 g/mol
InChI Key: XSPRSCZQJYCQQY-UHFFFAOYSA-N
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Description

{[(Ethylsulfanyl)methoxy]methyl}benzene is an organic compound characterized by the presence of an ethylsulfanyl group, a methoxy group, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(Ethylsulfanyl)methoxy]methyl}benzene typically involves the following steps:

    Formation of the Ethylsulfanyl Group: This can be achieved by reacting ethyl mercaptan with a suitable halogenated precursor under basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Attachment to the Benzene Ring: The final step involves the Friedel-Crafts alkylation reaction, where the ethylsulfanyl and methoxy groups are attached to the benzene ring using a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[(Ethylsulfanyl)methoxy]methyl}benzene can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide form using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Ethylsulfanyl derivatives.

    Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.

Scientific Research Applications

{[(Ethylsulfanyl)methoxy]methyl}benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of {[(Ethylsulfanyl)methoxy]methyl}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfanyl group can act as a nucleophile, participating in various biochemical reactions. The methoxy group may influence the compound’s solubility and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    {[(Methylsulfanyl)methoxy]methyl}benzene: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

    {[(Ethylsulfanyl)ethoxy]methyl}benzene: Similar structure but with an ethoxy group instead of a methoxy group.

    {[(Ethylsulfanyl)methoxy]ethyl}benzene: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

{[(Ethylsulfanyl)methoxy]methyl}benzene is unique due to the specific combination of functional groups attached to the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

169172-96-7

Molecular Formula

C10H14OS

Molecular Weight

182.28 g/mol

IUPAC Name

ethylsulfanylmethoxymethylbenzene

InChI

InChI=1S/C10H14OS/c1-2-12-9-11-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3

InChI Key

XSPRSCZQJYCQQY-UHFFFAOYSA-N

Canonical SMILES

CCSCOCC1=CC=CC=C1

Origin of Product

United States

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